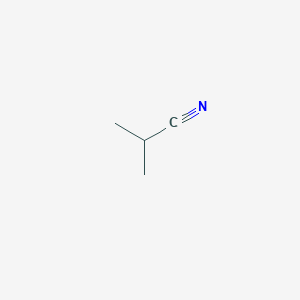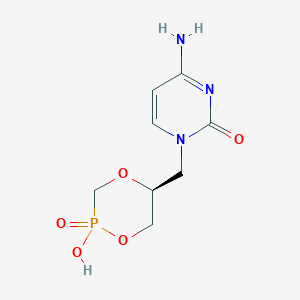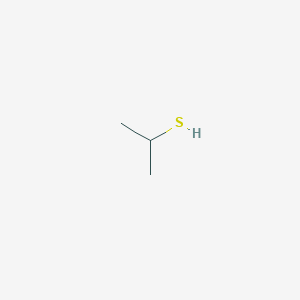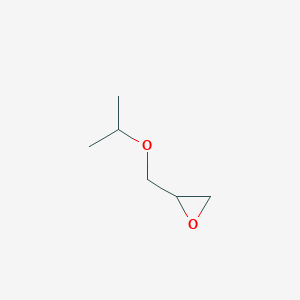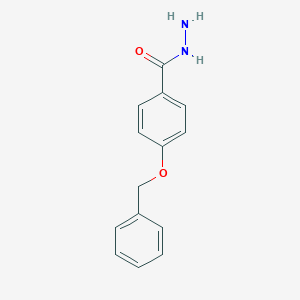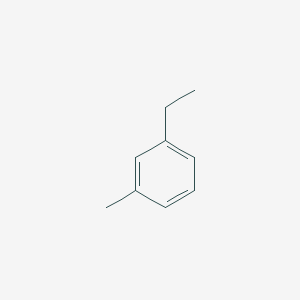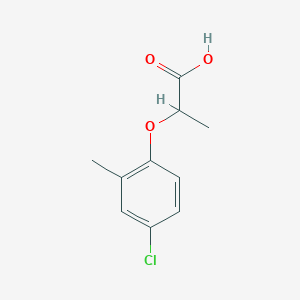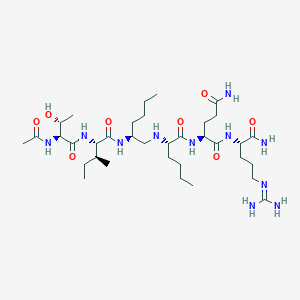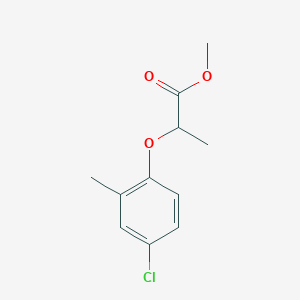
6,7-Difluoro-1-tetralona
Descripción general
Descripción
6,7-Difluoro-1-tetralone is a chemical compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is a derivative of tetralone, characterized by the presence of two fluorine atoms at the 6th and 7th positions of the tetralone ring
Aplicaciones Científicas De Investigación
6,7-Difluoro-1-tetralone has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Mecanismo De Acción
Mode of Action
It’s structurally similar compound, 7-methoxy-1-tetralone, has been reported to interact with opioid receptors, suggesting a potential interaction with these targets .
Biochemical Pathways
Based on the structural similarity to 7-methoxy-1-tetralone, it may be involved in the opioid signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-tetralone typically involves the fluorination of 1-tetralone derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 6,7-Difluoro-1-tetralone can be achieved through continuous-flow synthesis. This method offers several advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions . The continuous-flow process involves the use of a fluorinating agent in a flow reactor, allowing for the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Difluoro-1-tetralone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert 6,7-Difluoro-1-tetralone to its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted tetralone derivatives.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Difluoro-2-tetralone: Another fluorinated tetralone derivative with similar chemical properties.
7-Methoxy-1-tetralone: A methoxy-substituted tetralone used as an intermediate in pharmaceutical synthesis.
1-Tetralone: The parent compound of 6,7-Difluoro-1-tetralone, lacking the fluorine substituents.
Uniqueness
6,7-Difluoro-1-tetralone is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated tetralone derivatives. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBYMJRIQHKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435600 | |
| Record name | 6,7-DIFLUORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137114-68-2 | |
| Record name | 6,7-DIFLUORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


